molecular formula C17H32N2O2 B12929912 1,3-Diheptanoylimidazolidine CAS No. 32634-08-5

1,3-Diheptanoylimidazolidine

Katalognummer: B12929912
CAS-Nummer: 32634-08-5
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: GQEISDAPGSLHRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is a chemical compound that features an imidazolidine ring bonded to two heptanone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) can be synthesized through a multi-step process involving the condensation of ethylenediamine with heptanal, followed by cyclization and subsequent oxidation. The reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(Imidazolidine-1,3-diyl)bis(nonan-1-one)
  • 1,1’-(Imidazolidine-1,3-diyl)bis(methyl-ene)bis(1H-benzotriazole)

Uniqueness

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is unique due to its specific combination of an imidazolidine ring with heptanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

32634-08-5

Molekularformel

C17H32N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-(3-heptanoylimidazolidin-1-yl)heptan-1-one

InChI

InChI=1S/C17H32N2O2/c1-3-5-7-9-11-16(20)18-13-14-19(15-18)17(21)12-10-8-6-4-2/h3-15H2,1-2H3

InChI-Schlüssel

GQEISDAPGSLHRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)N1CCN(C1)C(=O)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.